N-(5-Amino-2-fluorophenyl)-2-(2-methoxyphenoxy)-propanamide
Overview
Description
N-(5-Amino-2-fluorophenyl)-2-(2-methoxyphenoxy)-propanamide is a synthetic organic compound that belongs to the class of amides It features a complex structure with functional groups such as an amine, a fluorine-substituted aromatic ring, and a methoxyphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Amino-2-fluorophenyl)-2-(2-methoxyphenoxy)-propanamide typically involves multi-step organic reactions. A common approach might include:
Nitration and Reduction: Starting from a fluorobenzene derivative, nitration followed by reduction can introduce the amino group.
Ether Formation: The methoxyphenoxy group can be introduced via an etherification reaction.
Amide Formation: The final step involves forming the amide bond, possibly through a reaction between an amine and an acid chloride or anhydride.
Industrial Production Methods
Industrial production methods would scale up these reactions, optimizing for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of catalysts might be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amine group, forming nitroso or nitro derivatives.
Reduction: Reduction reactions could target the aromatic ring or the amide group, potentially leading to deamination or reduction of the carbonyl group.
Substitution: The fluorine atom on the aromatic ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitroso derivatives, while substitution could introduce various functional groups onto the aromatic ring.
Scientific Research Applications
N-(5-Amino-2-fluorophenyl)-2-(2-methoxyphenoxy)-propanamide could have several research applications:
Chemistry: As a building block for more complex molecules or as a ligand in coordination chemistry.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Investigation as a potential therapeutic agent, particularly if it exhibits biological activity such as anti-inflammatory or anticancer properties.
Industry: Use in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(5-Amino-2-chlorophenyl)-2-(2-methoxyphenoxy)-propanamide
- N-(5-Amino-2-bromophenyl)-2-(2-methoxyphenoxy)-propanamide
- N-(5-Amino-2-methylphenyl)-2-(2-methoxyphenoxy)-propanamide
Uniqueness
The presence of the fluorine atom in N-(5-Amino-2-fluorophenyl)-2-(2-methoxyphenoxy)-propanamide may confer unique properties such as increased metabolic stability, altered electronic characteristics, and specific interactions with biological targets compared to its analogs.
Properties
IUPAC Name |
N-(5-amino-2-fluorophenyl)-2-(2-methoxyphenoxy)propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O3/c1-10(22-15-6-4-3-5-14(15)21-2)16(20)19-13-9-11(18)7-8-12(13)17/h3-10H,18H2,1-2H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BURWVLSHSSBSHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=CC(=C1)N)F)OC2=CC=CC=C2OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501194564 | |
Record name | N-(5-Amino-2-fluorophenyl)-2-(2-methoxyphenoxy)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501194564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1020056-73-8 | |
Record name | N-(5-Amino-2-fluorophenyl)-2-(2-methoxyphenoxy)propanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1020056-73-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(5-Amino-2-fluorophenyl)-2-(2-methoxyphenoxy)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501194564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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